N-benzyl-N-cyclopropylpiperidine-4-carboxamide
Overview
Description
N-benzyl-N-cyclopropylpiperidine-4-carboxamide, also known as BCPPC, is a cyclic amide derived from piperidine. It is a versatile compound that has been used in a variety of scientific applications, including synthesis, drug discovery, and laboratory experiments.
Scientific Research Applications
Antiviral Activity
N-benzyl-N-cyclopropylpiperidine-4-carboxamide derivatives have shown potential in antiviral applications. For instance, a study disclosed the synthesis and antiviral activity of HIV integrase inhibitors, highlighting the importance of the 7-benzyl substituent for potent enzyme inhibition (Boros et al., 2009).
Antibacterial Applications
The compound has been utilized in the synthesis of novel derivatives with antibacterial properties. Research on 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, synthesized from N-benzyl-2-cyanoacetamide, displayed promising antibacterial effects against Gram-negative and Gram-positive bacteria (Pouramiri et al., 2017).
Herbicidal Activity
A series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides was designed and synthesized for herbicidal applications. These compounds demonstrated significant inhibition against various weeds, providing a foundation for using multitarget drug design strategies in agrochemical research (Sun et al., 2020).
Stem Cell Research
In stem cell research, N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin) is known to improve the generation of human induced pluripotent stem cells from fibroblasts, underlining its significance in regenerative medicine (Ries et al., 2013).
Cancer Research
The compound's derivatives have been explored in cancer research. For example, 4-(Anilino)pyrrole-2-carboxamides, designed as novel androgen receptor antagonists, demonstrated potential for inhibiting the growth of androgen-dependent cells, relevant in the context of prostate cancer (Wakabayashi et al., 2008).
properties
IUPAC Name |
N-benzyl-N-cyclopropylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16(14-8-10-17-11-9-14)18(15-6-7-15)12-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURIBIUXXDAXNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C(=O)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-cyclopropylpiperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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